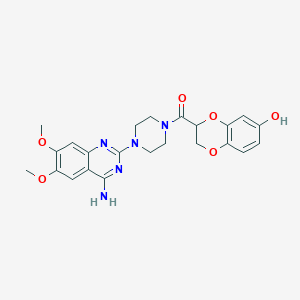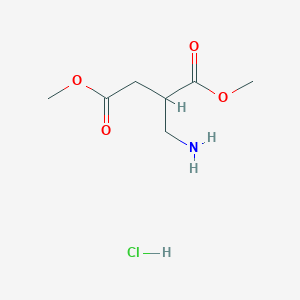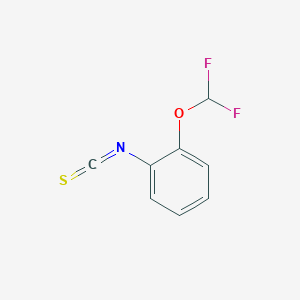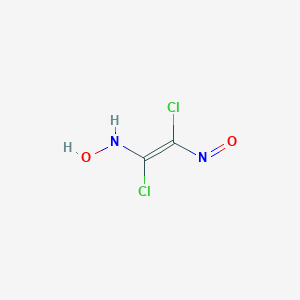
Fluparoxan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluparoxan is a potent and selective alpha 2-adrenergic receptor antagonist. It is known for its ability to cross the blood-brain barrier and increase the synaptic concentrations of noradrenaline by blocking the autoinhibitory feedback mechanism of presynaptic autoreceptors in noradrenergic neurons . This compound was initially developed as an antidepressant by Glaxo in the early 1980s but was discontinued due to a lack of clear clinical advantage over existing therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluparoxan involves the formation of a tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole structure. The key steps include:
- Formation of the benzodioxin ring.
- Introduction of the fluorine atom.
- Cyclization to form the pyrrole ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, selective fluorination, and cyclization reactions under controlled conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen and oxygen atoms in its structure.
Reduction: Reduction reactions can occur at the fluorine-substituted aromatic ring.
Substitution: Nucleophilic substitution reactions can take place at the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the aromatic ring.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: Used as a model compound to study alpha 2-adrenergic receptor antagonism.
Biology: Investigated for its effects on noradrenaline levels in the brain.
Mechanism of Action
Fluparoxan exerts its effects by selectively blocking alpha 2-adrenergic receptors, particularly presynaptic autoreceptors in noradrenergic neurons. This blockade prevents the autoinhibitory feedback mechanism, leading to an increase in the synaptic concentrations of noradrenaline. The increased noradrenaline levels can enhance neurotransmission and potentially alleviate symptoms of disorders associated with noradrenaline deficiency .
Comparison with Similar Compounds
Idazoxan: Another alpha 2-adrenergic receptor antagonist with similar properties but different selectivity profiles.
Yohimbine: A well-known alpha 2-adrenergic receptor antagonist with additional effects on other receptor types.
Uniqueness of Fluparoxan: this compound is unique due to its high selectivity for alpha 2-adrenergic receptors and its ability to cross the blood-brain barrier effectively. Unlike some other alpha 2-adrenergic receptor antagonists, this compound does not antagonize any variant of the imidazoline receptor, making it a valuable tool for studying the specific effects of alpha 2-adrenergic receptor antagonism .
Properties
CAS No. |
105182-45-4 |
|---|---|
Molecular Formula |
C10H10FNO2 |
Molecular Weight |
195.19 g/mol |
IUPAC Name |
(3aS,9aS)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole |
InChI |
InChI=1S/C10H10FNO2/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7/h1-3,8-9,12H,4-5H2/t8-,9-/m0/s1 |
InChI Key |
XSOUHEXVEOQRKJ-IUCAKERBSA-N |
SMILES |
C1C2C(CN1)OC3=C(O2)C=CC=C3F |
Isomeric SMILES |
C1[C@H]2[C@H](CN1)OC3=C(O2)C=CC=C3F |
Canonical SMILES |
C1C2C(CN1)OC3=C(O2)C=CC=C3F |
Key on ui other cas no. |
105182-45-4 |
Synonyms |
fluparoxan fluparoxan hydrochloride, hemihydrate GR 50360 GR 50360A GR-50360 GR-50360A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S,3R,4R,5S,6R)-2-[(2R,3R,4R,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B20589.png)

![Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl-](/img/structure/B20594.png)











